molecular formula C22H20FN3O2 B12039899 N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide CAS No. 406183-25-3

N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B12039899
CAS No.: 406183-25-3
M. Wt: 377.4 g/mol
InChI Key: VVKUFCARNBUAPK-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a hexahydroquinolinecarboxamide derivative featuring a fluorophenyl group at the N-position and a 3-pyridinyl substituent at the 4-position of the quinoline core. Its structure combines a partially saturated quinoline ring system with a carboxamide linkage, which is critical for interactions with biological targets. The fluorine atom on the phenyl ring enhances electronegativity and metabolic stability compared to non-fluorinated analogs, while the pyridinyl group may contribute to hydrogen bonding or π-π stacking interactions in receptor binding .

Properties

CAS No.

406183-25-3

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H20FN3O2/c1-13-19(22(28)26-16-7-2-6-15(23)11-16)20(14-5-4-10-24-12-14)21-17(25-13)8-3-9-18(21)27/h2,4-7,10-12,20,25H,3,8-9H2,1H3,(H,26,28)

InChI Key

VVKUFCARNBUAPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.

    Addition of the Fluorophenyl Group: The fluorophenyl group can be added through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of hexahydroquinolinecarboxamides, which exhibit structural diversity in their substituents. Below is a detailed comparison with key analogs:

Substituent Variations and Molecular Properties

Compound Core Structure R1 (N-Substituent) R4 (Quinoline Position) Molecular Weight Key Features
Target Compound Hexahydroquinolinecarboxamide 3-Fluorophenyl 3-Pyridinyl ~495 (estimated) Fluorine enhances polarity; pyridinyl aids binding
4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl analog (CAS 421567-39-7) Same core 3-Fluorophenyl 1,3-Benzodioxol-5-yl 496.5 Benzodioxol increases aromaticity and bulk, potentially reducing solubility
4-[5-(3-Chlorophenyl)-2-furyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl) analog Same core 5-Methyl-2-pyridinyl 5-(3-Chlorophenyl)-2-furyl 502.01 Chlorine increases lipophilicity; furyl group may alter electronic properties
4-(3-Chlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl) analog Same core 4-Methyl-2-pyridinyl 3-Chlorophenyl ~502 (estimated) Methylpyridinyl and chlorophenyl synergize for hydrophobic interactions
2-Methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-7-phenyl analog Same core Pyridin-2-yl 5-Methyl-2-(methylthio)thiophen-3-yl ~535 (estimated) Thiophene and methylthio groups enhance lipophilicity and metabolic resistance

Functional Group Impact

  • Fluorine vs. Chlorine : The target compound’s 3-fluorophenyl group provides a balance of electronegativity and compact size, favoring target selectivity over bulkier 3-chlorophenyl analogs (e.g., ). Chlorine’s higher lipophilicity may improve membrane permeability but could reduce solubility.
  • Pyridinyl Position: The 3-pyridinyl group in the target compound differs from the 2-pyridinyl or 4-methyl-2-pyridinyl groups in analogs .
  • Heterocyclic Modifications : Replacing pyridinyl with benzodioxol (as in ) or thiophene (as in ) alters electronic density and steric bulk. Thiophene’s sulfur atom may introduce unique metabolic pathways or redox interactions.

Polymorphism and Stability

The polymorphism observed in N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide analogs (e.g., ) highlights the importance of crystalline form in bioavailability. While data on the target compound’s polymorphism are unavailable, structural similarities suggest that substituents like fluorine and pyridinyl could stabilize specific polymorphic forms.

Research Findings and Implications

  • Synthetic Accessibility: NMR data for related compounds (e.g., ) confirm the synthetic feasibility of modifying the quinoline core. Fluorine incorporation typically requires specialized reagents, as seen in the target compound.
  • Biological Relevance : While direct activity data for the target compound are absent, analogs with chlorophenyl or thiophene groups (e.g., ) have shown promise in receptor-binding studies, suggesting that the target’s fluorophenyl-pyridinyl combination may optimize selectivity and potency.
  • Computational Predictions : Molecular weight and logP values (estimated for the target as ~495 and ~3.5, respectively) align with drug-like properties, contrasting with higher-molecular-weight analogs like (~535), which may face ADME challenges.

Biological Activity

N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound belonging to the hexahydroquinoline derivatives. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Molecular Structure and Properties

  • Molecular Formula : C21H22FN3O2
  • Molar Mass : 365.42 g/mol
  • Structural Features : The compound features a quinoline backbone with a fluorophenyl group and a pyridinyl moiety, which are crucial for its biological interactions.

Biological Activities

Research indicates that compounds similar to N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exhibit significant biological activities. These include:

  • Anticancer Activity :
    • Studies have shown that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain derivatives have been evaluated for their ability to inhibit human cancer cell lines by targeting specific pathways involved in tumor growth .
  • Anti-inflammatory Effects :
    • Similar compounds have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Properties :
    • Some studies suggest that quinoline derivatives possess antimicrobial activity against various pathogens, indicating their potential use in developing new antibiotics .

The biological activity of N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It may act as an inhibitor of enzymes such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .
  • Receptor Modulation : The compound may also interact with specific receptors involved in cancer progression and inflammation.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis and inhibition of cell proliferation
Anti-inflammatoryInhibition of NO production in RAW 264.7 cells
AntimicrobialActivity against various bacterial strains

Case Study Example

In a recent study evaluating the anticancer effects of similar quinoline derivatives, compounds were tested against several human cancer cell lines. The results indicated that some derivatives led to significant reductions in cell viability through apoptosis pathways. This highlights the potential of N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide as a lead compound for further drug development .

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